molecular formula C16H20NO6- B15133109 Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester

Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester

Cat. No.: B15133109
M. Wt: 322.33 g/mol
InChI Key: SOHLZANWVLCPHK-LBPRGKRZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves the formation of the 4-oxobutanoic acid moiety through oxidation or other suitable transformations .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation. The benzyloxy group can be used as a leaving group or a functional handle for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid include other Boc-protected amino acids and their derivatives, such as:

  • Boc-L-alanine
  • Boc-L-phenylalanine
  • Boc-L-lysine

Uniqueness

The uniqueness of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications. The presence of both the benzyloxy and Boc-protected amino groups provides versatility in synthetic organic chemistry .

Properties

Molecular Formula

C16H20NO6-

Molecular Weight

322.33 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/p-1/t12-/m0/s1

InChI Key

SOHLZANWVLCPHK-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.